Lipophilicity (XLogP3-AA) as a Predictor of Release Profile: CAS 54491-13-3 vs. Unsubstituted γ-Butyrolactone
The compound's lipophilicity, a key determinant of its partition coefficient and release profile in complex matrices, is significantly higher than that of the parent γ-butyrolactone scaffold. The computed XLogP3-AA value for 5-ethyldihydro-3-phenyl-2(3H)-furanone is 2.8, while for γ-butyrolactone (GBL, CAS 96-48-0) it is -0.64 [1][2]. This difference of ~3.4 log units indicates a >2500-fold increase in lipophilicity, predicting a dramatically different, sustained release from lipid-based phases compared to the rapid, aqueous-phase release of GBL.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | γ-Butyrolactone (GBL): -0.64 |
| Quantified Difference | A difference of ~3.4 log units |
| Conditions | Computed value using the XLogP3 algorithm (PubChem) |
Why This Matters
This substantial difference in lipophilicity dictates formulation strategy; the target compound is far more suitable for applications requiring a slower, more persistent release of flavor/aroma from oils or fats, which cannot be achieved with the parent lactone.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12230967, 2(3H)-Furanone, 5-ethyldihydro-3-phenyl-. Retrieved April 18, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7302, gamma-Butyrolactone. Retrieved April 18, 2026. View Source
